4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine" is a complex heterocyclic organic compound. Its structure features a pyridine ring linked to a triazolo-thiazole moiety, with a bromomethyl group attached. Such compounds are of considerable interest in medicinal chemistry due to their potential pharmacological properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds interact with a variety of enzymes and receptors, making them versatile in their biological activities .
Mode of Action
Similar compounds have been found to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been reported to exhibit diverse pharmacological activities, suggesting that they may have a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine" generally involves multi-step reactions:
Formation of the Triazolo-thiazole Core: : This typically starts with the condensation of thiosemicarbazide with an α-haloketone to form a thiazole derivative.
Cyclization: : The thiazole intermediate undergoes cyclization with a hydrazine derivative to form the triazolo-thiazole structure.
Introduction of the Bromomethyl Group: : The final step involves the bromomethylation of the triazolo-thiazole core using a brominating agent, such as N-bromosuccinimide, under specific conditions like the presence of light or a radical initiator.
Industrial Production Methods
Industrial production of such compounds requires optimized reaction conditions to maximize yield and purity. Automated synthesis setups, efficient purification techniques like recrystallization or chromatography, and stringent quality controls are crucial to ensure the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The bromomethyl group is highly reactive and can undergo nucleophilic substitution to form various derivatives.
Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions under appropriate conditions to yield different functional groups.
Cycloadditions: : The triazolo-thiazole moiety is capable of participating in cycloaddition reactions, expanding the structural diversity of the resulting compounds.
Common Reagents and Conditions
Nucleophiles: : Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Such as sodium borohydride or lithium aluminum hydride.
Major Products
The reactions typically yield functionalized derivatives with modifications on the bromomethyl or pyridine group, depending on the reagents and conditions used.
Scientific Research Applications
In Chemistry
Ligand Design: : The unique structure makes it a potential candidate for designing ligands in coordination chemistry.
Synthetic Intermediates: : Useful in the synthesis of more complex organic molecules.
In Biology and Medicine
Pharmacological Studies: : Due to its potential biological activity, it is studied for antimicrobial, antiviral, and anticancer properties.
Biochemical Probes: : The compound can be used as a biochemical probe to study various biological pathways and interactions.
In Industry
Material Science:
Catalysts: : Can serve as a precursor to catalysts used in various industrial chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3]thiazole derivatives: : These compounds share a similar core structure but vary in their substituents, influencing their chemical behavior and biological activity.
Pyridine derivatives: : Compounds with different functional groups attached to the pyridine ring, affecting their reactivity and applications.
Uniqueness
What sets "4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine" apart is the specific combination of the triazolo-thiazole core with the bromomethyl-pyridine moiety
Hope that adds some clarity to the fascinating world of "this compound." Curious to dive into another topic, or is there a specific part you'd like more detail on?
Properties
IUPAC Name |
6-(bromomethyl)-3-pyridin-4-yl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4S/c11-5-8-6-15-9(13-14-10(15)16-8)7-1-3-12-4-2-7/h1-4,8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVJHFFASPAHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NN=C(N21)C3=CC=NC=C3)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.